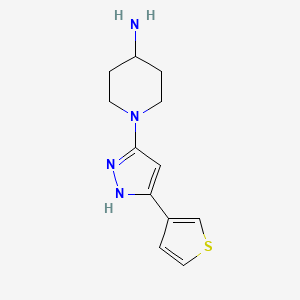
1-((5-Methyl-2-(3-(trifluoromethyl)phenyl)oxazol-4-yl)methyl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Methyl-2-(3-(trifluoromethyl)phenyl)oxazol-4-yl)methyl)pyrrolidin-3-amine is a complex organic compound that features a pyrrolidine ring, an oxazole ring, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Methyl-2-(3-(trifluoromethyl)phenyl)oxazol-4-yl)methyl)pyrrolidin-3-amine typically involves multi-step organic synthesis. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the trifluoromethyl group, and finally, the attachment of the pyrrolidine moiety. Key steps may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the pyrrolidine ring: This can be done through nucleophilic substitution reactions or other coupling reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((5-Methyl-2-(3-(trifluoromethyl)phenyl)oxazol-4-yl)methyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides, sulfonates, or organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-((5-Methyl-2-(3-(trifluoromethyl)phenyl)oxazol-4-yl)methyl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The trifluoromethyl group imparts unique electronic properties, making the compound useful in the development of advanced materials.
Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Wirkmechanismus
The mechanism of action of 1-((5-Methyl-2-(3-(trifluoromethyl)phenyl)oxazol-4-yl)methyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The oxazole and pyrrolidine rings contribute to the overall stability and specificity of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one, exhibit different biological activities and properties.
Oxazole derivatives: Compounds with oxazole rings, such as imidazole and thiazole derivatives, have diverse applications in medicinal chemistry and materials science.
Trifluoromethyl compounds: Compounds containing trifluoromethyl groups, such as trifluoromethyl benzene and trifluoromethyl pyridine, are known for their unique electronic properties and applications in pharmaceuticals and agrochemicals.
Eigenschaften
Molekularformel |
C16H18F3N3O |
|---|---|
Molekulargewicht |
325.33 g/mol |
IUPAC-Name |
1-[[5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C16H18F3N3O/c1-10-14(9-22-6-5-13(20)8-22)21-15(23-10)11-3-2-4-12(7-11)16(17,18)19/h2-4,7,13H,5-6,8-9,20H2,1H3 |
InChI-Schlüssel |
MTNNAYCJLWBEHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)C(F)(F)F)CN3CCC(C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13526150.png)






![7-Aminospiro[3.5]nonan-1-one](/img/structure/B13526193.png)

![Methyl({2-[4-(pyrrolidin-1-yl)phenyl]ethyl})amine](/img/structure/B13526204.png)
![methylN-[2-(4-sulfamoylphenyl)ethyl]carbamate](/img/structure/B13526208.png)


